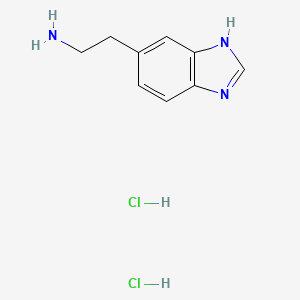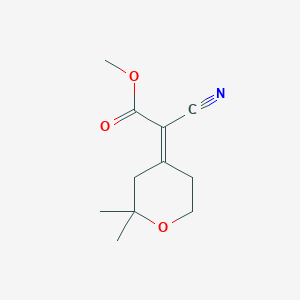
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate
Vue d'ensemble
Description
“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . This compound is used in various scientific research fields due to its unique properties.
Physical And Chemical Properties Analysis
“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” has a melting point of 128-129 °C and a predicted boiling point of 318.1±37.0 °C . The predicted density of this compound is 1.094±0.06 g/cm3 .Applications De Recherche Scientifique
Liquid Crystal Dimers and Twist-Bend Nematic Phase
The study by Henderson and Imrie (2011) discusses methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane (CN-5-CN), and their transitional properties. These dimers exhibit two monotropic mesophases, with the lower temperature phase identified as a twist-bend nematic phase. This phase's formation is attributed to the negative bend elastic constant resulting from the dimers' bent geometry. The research underlines the potential of such structures in developing advanced liquid crystal displays and materials with unique electro-optic properties (Henderson & Imrie, 2011).
Synthesis of Pyrazole Heterocycles
Dar and Shamsuzzaman (2015) review the synthesis of pyrazole derivatives, highlighting their significance in medicinal chemistry due to their wide range of biological activities. Pyrazoles serve as key scaffolds in developing drugs with anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride and hydrazine. This study emphasizes the role of pyrazole heterocycles in drug discovery and development (Dar & Shamsuzzaman, 2015).
Organocatalysts in Synthesis of Heterocycles
Kiyani (2018) reviews the use of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, a class of heterocycles with significant potential in pharmaceuticals. The study focuses on three-component condensation reactions involving dimedone, various aldehydes, and malononitrile. Organocatalysts facilitate these reactions under green solvent conditions, highlighting the importance of sustainable chemistry practices in synthesizing biologically active compounds (Kiyani, 2018).
Environmental and Biological Applications
Research by Abubackar, Veiga, and Kennes (2011) explores the bioconversion of syngas or waste gases into ethanol using acetogens. This process represents a promising alternative for producing biofuels from industrial waste gases, demonstrating the environmental applications of microbial biotechnology. The study emphasizes the need for more efficient methods to convert CO-rich gases into valuable bioethanol, showcasing the intersection of chemical research and environmental sustainability (Abubackar, Veiga, & Kennes, 2011).
Propriétés
IUPAC Name |
methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDEICDZALXGL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C(=O)OC)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
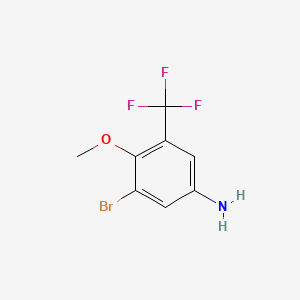

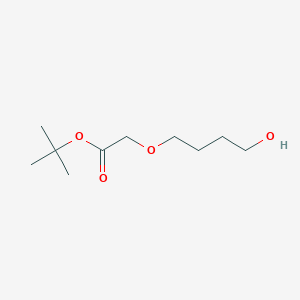
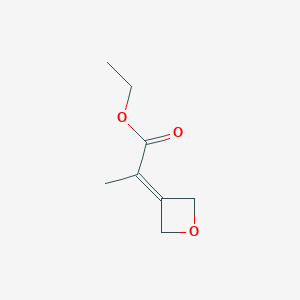

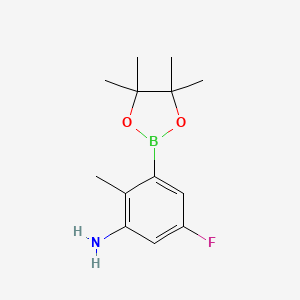

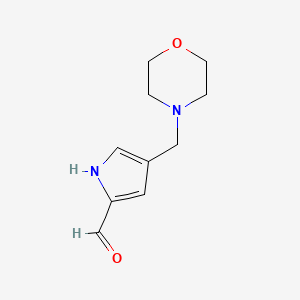
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
